6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Lipophilicity XLogP3 Lead optimization

Choose 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176069-42-2) for your next SAR exploration. With a precisely balanced XLogP3 of 1.8 and a TPSA of 33.2 Ų, this meta-methylbenzoyl building block eliminates the confounding steric and electronic noise introduced by ortho- or para-substituted isomers, ensuring clean, interpretable data. Unlike the unsubstituted benzoyl analog (XLogP3 ~1.3), its 0.5 logP unit increase preserves membrane permeability without altering hydrogen bonding capacity, making it the ideal fragment-like core for PI3K-α and antibacterial programs.

Molecular Formula C15H14N2O
Molecular Weight 238.29
CAS No. 2176069-42-2
Cat. No. B2934819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine
CAS2176069-42-2
Molecular FormulaC15H14N2O
Molecular Weight238.29
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)N2CC3=C(C2)N=CC=C3
InChIInChI=1S/C15H14N2O/c1-11-4-2-5-12(8-11)15(18)17-9-13-6-3-7-16-14(13)10-17/h2-8H,9-10H2,1H3
InChIKeyYQUZAQIEENYVGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(3-Methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176069-42-2): Structural Identity and Procurement-Relevant Profile


6-(3-Methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine (CAS 2176069-42-2) is a heterocyclic small molecule belonging to the pyrrolo[3,4-b]pyridine class, featuring a 3-methylbenzoyl substituent at the 6-position of the partially saturated pyrrolopyridine core [1]. The compound has a molecular formula of C₁₅H₁₄N₂O, a molecular weight of 238.28 g/mol, and a computed XLogP3-AA of 1.8 [1]. Pyrrolo[3,4-b]pyridine derivatives are recognized scaffolds in medicinal chemistry, with applications spanning kinase inhibition, antibacterial research, and anti-inflammatory programs [2]. This specific compound serves as a building block for structure-activity relationship (SAR) exploration and fragment-based lead optimization campaigns.

Why Generic Substitution of 6-(3-Methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Is Not Trivial for SAR-Critical Procurement


Substituting this compound with a close pyrrolo[3,4-b]pyridine analog—even one differing by a single methyl group position or the absence thereof—introduces quantifiable changes in lipophilicity, electronic distribution, and steric profile that directly affect target binding, ADME properties, and assay reproducibility [1]. Within the pyrrolo[3,4-b]pyridine class, antibacterial MIC values have been shown to vary by ≥2-fold between closely related derivatives (e.g., 62.5 μg/mL vs. 125.0 μg/mL against E. coli for analogs 4j and 4l) [2]. For procurement in SAR programs, even a ΔXLogP3 of 0.3–0.5 units—readily introduced by substituent changes—can shift solubility-limited assay performance or membrane permeability profiles, invalidating cross-compound comparisons [1]. The quantitative evidence below details precisely how the 3-methylbenzoyl substitution pattern differentiates this compound from its nearest structural analogs.

Quantitative Differentiation Evidence for 6-(3-Methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Against Closest Analogs


Lipophilicity (XLogP3) Differentiation vs. 6-Benzoyl Unsubstituted Analog

The 3-methyl substituent on the benzoyl ring increases computed lipophilicity by approximately 0.5 logP units relative to the unsubstituted 6-benzoyl analog, as estimated by fragment contribution analysis (ΔXLogP3 for aromatic –H → –CH₃ substitution). This shift is critical for membrane permeability and solubility-adjusted potency optimization. The target compound has a computed XLogP3-AA of 1.8 [1]. The 6-benzoyl analog (C₁₄H₁₂N₂O, unsubstituted phenyl ring) is estimated to have an XLogP3 of ~1.3 based on subtraction of the methyl fragment contribution [1]. The meta-methyl positional isomer further differentiates from para-methyl and ortho-methyl analogs, which share the same calculated logP but differ in dipole moment orientation, affecting binding pocket complementarity.

Lipophilicity XLogP3 Lead optimization

Topological Polar Surface Area and Hydrogen Bonding Profile Consistency Across the Substituted Benzoyl Series

The pyrrolo[3,4-b]pyridine core with a 6-benzoyl substitution maintains an invariant Topological Polar Surface Area (TPSA) of 33.2 Ų across methyl positional isomers, as the methyl substituent does not alter the polar atom count [1]. The target compound has 0 hydrogen bond donors and 2 hydrogen bond acceptors (the amide carbonyl oxygen and the pyridine nitrogen) [1]. This profile is identical to the 6-benzoyl, 6-(2-methylbenzoyl), and 6-(4-methylbenzoyl) analogs when computed by Cactvs 3.4.8.18. However, when the benzoyl substituent is changed to 3-chlorobenzoyl, the TPSA remains 33.2 Ų but the lipophilicity increases substantially (XLogP3 estimated ~2.5) [1]. The 3-fluorobenzoyl analog is estimated to have XLogP3 ~1.5 [1]. The target compound therefore occupies a specific lipophilicity window (XLogP3 = 1.8) within the broader pyrrolo[3,4-b]pyridine benzoyl series, balancing permeability with solubility.

TPSA Hydrogen bonding Drug-likeness

Meta-Substitution Positional Advantage: Rotatable Bond Profile and Steric Differentiation vs. Ortho- and Para-Methyl Isomers

The 3-methyl (meta) substitution on the benzoyl ring confers a distinct conformational profile compared to 2-methyl (ortho) and 4-methyl (para) positional isomers. All three isomers share identical molecular formula (C₁₅H₁₄N₂O), molecular weight (238.28 g/mol), and computed XLogP3 (~1.8) [1]. However, the meta-methyl position minimizes steric clash with the amide carbonyl group, a known liability of ortho-substituted benzamides that can induce atropisomerism and complicate SAR interpretation [1]. The para-methyl isomer, while sterically unencumbered, alters the molecular dipole and electronic distribution at the benzoyl para-position, a site often critical for edge-on π-stacking interactions in kinase binding pockets [2]. The target compound's rotatable bond count of 1 (the exocyclic C–N amide bond) is identical across all positional isomers, but the barrier to rotation around this bond is expected to be higher for the ortho isomer due to steric hindrance.

Positional isomerism Meta-substitution Conformational analysis

Class-Level Antibacterial Activity Context for Pyrrolo[3,4-b]pyridine Derivatives

While direct antibacterial activity data for 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine has not been reported in primary literature as of the search date, closely related functionalized pyrrolo[3,4-b]pyridine derivatives have demonstrated quantifiable antibacterial activity in standardized assays [1]. Specifically, derivatives 4j and 4l in the same core scaffold series exhibited MIC values of 62.5 μg/mL and 125.0 μg/mL, respectively, against E. coli [1]. This 2-fold potency difference between structurally adjacent analogs underscores that even minor substituent variations on the pyrrolo[3,4-b]pyridine scaffold produce measurable biological divergence. The 6-benzoyl substitution pattern places this compound within the same chemotype space, and the presence of the 3-methyl group provides a specific vector for further SAR exploration. This class-level evidence supports differentiated procurement of the 3-methylbenzoyl variant over unsubstituted or differently substituted analogs for antibacterial lead optimization programs.

Antibacterial MIC Structure-activity relationship

Research and Industrial Application Scenarios for 6-(3-Methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine Based on Evidence Profile


Fragment-Based and Structure-Guided Lead Optimization Requiring Defined Lipophilicity

Programs using fragment-based drug design (FBDD) or structure-guided optimization that require a building block with XLogP3 = 1.8 for permeability-solubility balance should prioritize this compound over the unsubstituted 6-benzoyl analog (XLogP3 ~1.3). The 3-methyl substituent provides a 0.5 logP unit increase without altering TPSA (33.2 Ų) or hydrogen bonding capacity, enabling clean SAR interpretation [1]. This compound is suitable as a core scaffold intermediate in PI3K-α inhibitor programs, where substituted pyrrolo[3,4-b]pyridines have been patented .

Meta-Substituted Benzamide SAR Series for Kinase or Antibacterial Target Optimization

Medicinal chemistry teams exploring the effect of benzoyl substituent position on target binding should acquire the 3-methyl (meta) variant as the sterically balanced reference point within the methyl positional isomer series. Unlike the ortho-methyl isomer, which introduces rotational restriction and potential atropisomerism, and the para-methyl isomer, which alters dipole and edge-on π-stacking interactions, the meta-methyl isomer provides a sterically neutral probe for electronic SAR [1]. Class-level evidence shows that pyrrolo[3,4-b]pyridine derivatives exhibit substituent-dependent antibacterial activity, with potency spanning ≥2-fold between adjacent analogs (MIC 62.5–125.0 μg/mL against E. coli) .

Synthetic Building Block for Diversified Pyrrolo[3,4-b]pyridine Library Construction

This compound serves as a versatile intermediate for parallel synthesis of pyrrolo[3,4-b]pyridine libraries via functionalization of the pyridine ring or modification of the benzoyl group. The amide linkage provides a handle for further derivatization, while the partially saturated pyrrolo ring enables later-stage oxidation or substitution chemistry [1]. The defined physicochemical profile (MW = 238.28, XLogP3 = 1.8, TPSA = 33.2 Ų) makes it suitable as a core scaffold for generating fragment-like screening libraries optimized for lead-likeness [1]. Its procurement is warranted over the unsubstituted benzoyl analog when methyl-substituted benzamide SAR is explicitly part of the library design hypothesis.

Quote Request

Request a Quote for 6-(3-methylbenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.